2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile is a synthetic compound that features a chromen-6-yl core substituted with a 3,4,5-trimethoxyphenyl group and an acetonitrile moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile typically involves multiple steps. One common synthetic route includes the Claisen–Schmidt condensation of 3,4,5-trimethoxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the desired chromen-6-yl structure . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile involves its interaction with specific molecular targets. The compound has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in the stability and function of various oncogenic proteins .
Comparison with Similar Compounds
2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile can be compared to other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and combretastatin derivatives. These compounds also exhibit significant biological activities, particularly in anti-cancer applications . the unique chromen-6-yl core of this compound provides distinct structural and functional properties that may offer advantages in specific therapeutic contexts .
Similar Compounds
- Colchicine
- Combretastatin derivatives
- Podophyllotoxin
- Trimetrexate
- Trimethoprim
Properties
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-23-18-8-12(9-19(24-2)20(18)25-3)17-11-15(22)14-10-13(26-7-6-21)4-5-16(14)27-17/h4-5,8-11H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYAXNIDQFBPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.